2-(Chloromethyl)-5-methoxypyridine
Overview
Description
2-(Chloromethyl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This compound is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methoxypyridine can be achieved through several methods. One common method involves the chloromethylation of 5-methoxypyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyridine ring then attack the aldehyde, followed by rearomatization of the ring .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes. For example, 2-chloropyridine-5-carboxylic acid can be converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then esterified with ethanol and reduced with sodium borohydride to yield the hydroxymethyl compound. Finally, the hydroxyl group in the side chain is substituted by chlorine using thionyl chloride .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-(Chloromethyl)-5-methoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methylquinazoline: Similar in structure but with a quinazoline ring instead of a pyridine ring.
2-Chloro-5-(chloromethyl)pyridine: Similar but with an additional chlorine atom on the pyridine ring.
2-Chloromethyl-5-methylpyridine: Similar but with a methyl group instead of a methoxy group.
Uniqueness
2-(Chloromethyl)-5-methoxypyridine is unique due to the presence of both chloromethyl and methoxy groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
2-(chloromethyl)-5-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBXDCBRSKRVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561207 | |
Record name | 2-(Chloromethyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75342-33-5 | |
Record name | 2-(Chloromethyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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